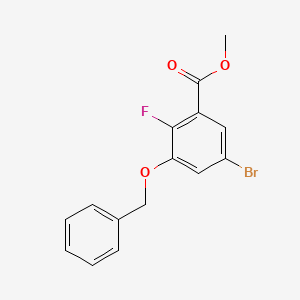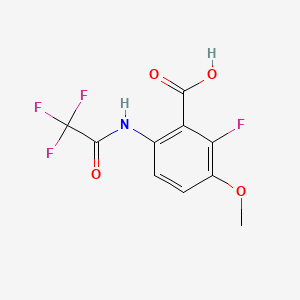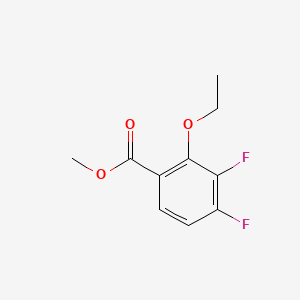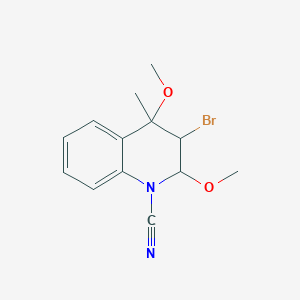
Ethyl 2,6-dichloro-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dichloro-3-methoxybenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, with an ethyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,6-dichloro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2,6-dichloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2,6-dichloro-3-methoxybenzoic acid and ethanol.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 2,6-dichloro-3-methoxybenzoic acid.
Oxidation: Formation of corresponding aldehydes or acids.
科学的研究の応用
Ethyl 2,6-dichloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2,6-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ester group can be hydrolyzed, releasing the active acid form, which can further interact with biological pathways.
類似化合物との比較
Ethyl 2,6-dichloro-3-methoxybenzoate can be compared with other similar compounds such as:
- Ethyl 2,4-dichloro-3-methoxybenzoate
- Ethyl 2,6-dichloro-4-methoxybenzoate
- Ethyl 2,6-dichloro-3-ethoxybenzoate
These compounds share similar structural features but differ in the position or type of substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications.
特性
分子式 |
C10H10Cl2O3 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
ethyl 2,6-dichloro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 |
InChIキー |
UTVDEUYDZOGHHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-6-one;hydrochloride](/img/structure/B14019572.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)
![(R)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14019581.png)

![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)


![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
